3-Amino-5-methyl-1H-indazole-7-carbaldehyde
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Overview
Description
3-Amino-5-methyl-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indazole core with an amino group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of hydrazine derivatives and aldehydes under reflux conditions .
Industrial Production Methods
Industrial production of indazole derivatives often employs optimized synthetic routes to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-Amino-5-methyl-1H-indazole-7-carboxylic acid
Reduction: 3-Amino-5-methyl-1H-indazole-7-methanol
Substitution: Various substituted indazole derivatives
Scientific Research Applications
3-Amino-5-methyl-1H-indazole-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting or modulating their activity . The indazole core can interact with various enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the amino and methyl groups, resulting in different reactivity and biological activity.
5-Methyl-1H-indazole-3-carbaldehyde: Similar structure but lacks the amino group, affecting its chemical properties and applications.
3-Amino-1H-indazole-7-carbaldehyde: Similar structure but lacks the methyl group, leading to different steric and electronic effects.
Uniqueness
3-Amino-5-methyl-1H-indazole-7-carbaldehyde is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-amino-5-methyl-1H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-5-2-6(4-13)8-7(3-5)9(10)12-11-8/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
OVOWEWGUOZOBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NN2)N)C=O |
Origin of Product |
United States |
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